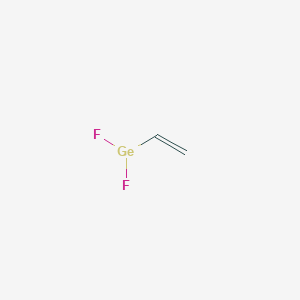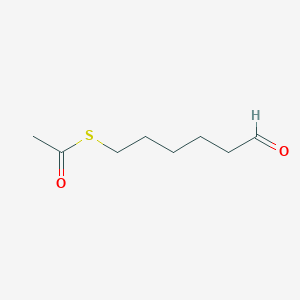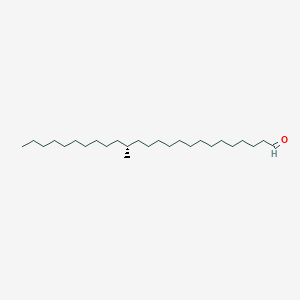
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine is an organic compound that features a bromopropyl group and a trimethoxyphenyl group linked by a methanimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine typically involves the following steps:
Formation of the Methanimine Moiety: This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an amine under acidic conditions to form the imine.
Introduction of the Bromopropyl Group: The imine can then be reacted with 3-bromopropylamine under basic conditions to introduce the bromopropyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The imine group can be reduced to an amine or oxidized to a nitrile.
Addition Reactions: The double bond in the imine can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Corresponding amine.
Oxidation: Corresponding nitrile.
Applications De Recherche Scientifique
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmacologically active compounds.
Organic Synthesis: As a building block for more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar compounds include other imines and bromopropyl derivatives. Compared to these, (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to the presence of both the bromopropyl and trimethoxyphenyl groups, which can impart distinct chemical and biological properties.
List of Similar Compounds
- (E)-N-(3-Bromopropyl)-1-phenylmethanimine
- (E)-N-(3-Bromopropyl)-1-(3,4-dimethoxyphenyl)methanimine
- (E)-N-(3-Bromopropyl)-1-(3,5-dimethoxyphenyl)methanimine
Propriétés
Numéro CAS |
918335-86-1 |
|---|---|
Formule moléculaire |
C13H18BrNO3 |
Poids moléculaire |
316.19 g/mol |
Nom IUPAC |
N-(3-bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C13H18BrNO3/c1-16-11-7-10(9-15-6-4-5-14)8-12(17-2)13(11)18-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
MVZDNVBDZNAKBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)



![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)


